3-(4-tert-Butoxyphenyl)butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

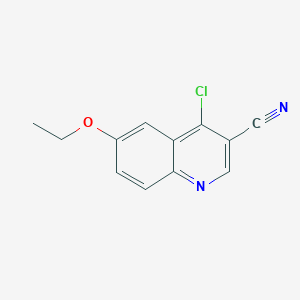

3-(4-tert-Butoxyphenyl)butyric acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chromatographic Separation

A study by Vaccher et al. (1991) developed a liquid chromatography method for chiral resolution of isomers related to 4-amino-3-(4-chlorophenyl)butyric acid, which is structurally similar to 3-(4-tert-Butoxyphenyl)butyric acid. This method was focused on the derivatization of the compound and carried out on silica gel, highlighting its potential in chromatographic separation techniques (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Catalysis in Oxidation Reactions

Han and Hill (2007) discussed the use of a coordination network involving redox-active benzoic acid-terminated hexavandate for catalyzing aerobic oxidation reactions. While this study does not directly involve this compound, it suggests the potential role of similar butyric acid derivatives in catalysis, particularly in oxygen-based oxidation processes (Han & Hill, 2007).

Solvent Extraction

Research by Lalikoglu and Bilgin (2014) on the liquid–liquid equilibrium (LLE) data for water + butyric acid + solvent ternary systems highlights the role of butyric acid derivatives in solvent extraction processes. This study, though not specific to this compound, underlines the importance of butyric acid derivatives in developing more effective and environmentally friendly solvents (Lalikoglu & Bilgin, 2014).

Synthesis of Substituted Pyrrolidines

Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to this compound. This synthesis approach emphasizes the potential application of butyric acid derivatives in the synthesis of complex organic compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Environmental Impact Studies

Jobling and Sumpter (1993) investigated the oestrogenic potencies of compounds including 4-tert-butylphenol, which shares structural similarities with this compound. Their study provides insights into the environmental impact of such compounds, especially in the context of their presence in sewage and potential effects on aquatic life (Jobling & Sumpter, 1993).

Wirkmechanismus

While the mechanism of action for 3-(4-tert-Butoxyphenyl)butyric acid is not explicitly stated, it’s worth noting that butyric acid and its derivatives have been shown to have various effects on cellular and biological processes . For instance, phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .

Eigenschaften

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNBWCHZXWUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)